2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide
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Overview
Description
2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide typically involves multi-step reactions. One common method includes the use of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes. The reaction is often catalyzed by propylphosphonic anhydride (T3P®) and can be carried out under various conditions, including microwave irradiation and the use of deep eutectic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported fluoroboric acid and chitosan-supported superparamagnetic iron oxide nanocomposite have been explored to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anxiolytic and antidepressant agent due to its interaction with GABA receptors.
Pharmacology: Studies focus on its binding affinity to various neurotransmitter receptors and its potential therapeutic effects.
Biology: Research includes its effects on cellular pathways and its potential as a tool for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide involves its interaction with the central nervous system. It primarily targets GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic and sedative effects. The compound’s fluorophenyl group plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 11-(2-Fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3-Fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of a phenylacetamide group. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C29H28FN3O2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C29H28FN3O2/c1-29(2)16-23-27(25(34)17-29)28(19-12-14-20(30)15-13-19)33(24-11-7-6-10-22(24)32-23)18-26(35)31-21-8-4-3-5-9-21/h3-15,28,32H,16-18H2,1-2H3,(H,31,35) |
InChI Key |
WDVAJOXHXBPPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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